

Application Note: Advanced Quantification of 8-Methoxy Entecavir

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Compound of Interest

Compound Name: 8-Methoxy Entecavir

CAS No.: 2349444-69-3

Cat. No.: B1487211

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From Routine Compliance (HPLC-UV) to Trace Investigation (LC-MS/MS)

Introduction & Scientific Context

Entecavir is a guanosine nucleoside analogue used for the treatment of chronic Hepatitis B. During synthesis and storage, the guanine moiety is susceptible to oxidative modifications.^[1]

8-Methoxy Entecavir (8-OMe-ETV) is a specific impurity formed typically via oxidative mechanisms in the presence of methanol or methoxide species, often involving the functionalization of the C-8 position of the purine ring.^{[1][2][3]}

Regulatory bodies (USP/EP) have stringent limits for this impurity (typically NMT 0.15% for individual impurities).^{[1][3]} However, its structural similarity to the parent drug and other oxidative degradants (like 8-Hydroxy Entecavir) challenges standard separation techniques.^{[1][3]}

Why This Protocol?

- **Selectivity:** Standard C18 methods often fail to resolve 8-OMe-ETV from 8-Hydroxy Entecavir due to similar polarity.^{[1][2][3]} This guide uses optimized gradient slopes and pH control to maximize resolution ().

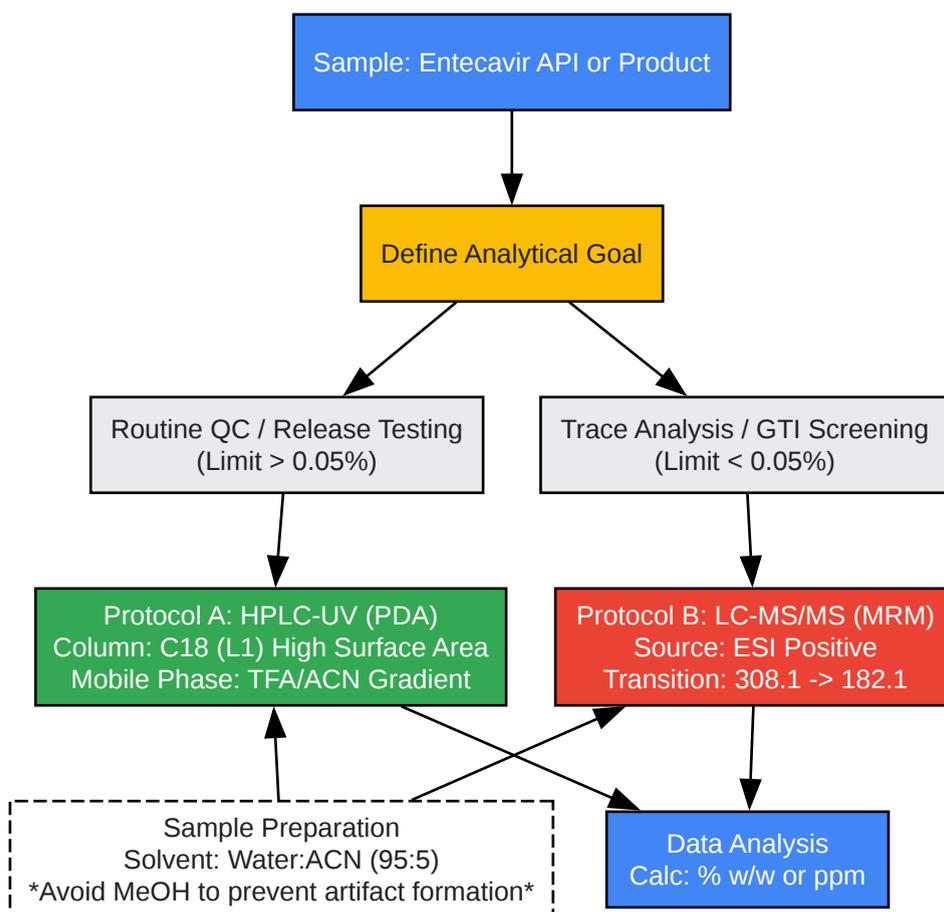
- Sensitivity: While HPLC-UV is sufficient for release testing, this guide provides a secondary LC-MS/MS workflow for trace analysis (< 0.05%) required during genotoxic risk assessment or process optimization.

Analytical Strategy & Workflow

The quantification strategy is bifurcated based on the analytical need:

- Protocol A (HPLC-UV): For Lot Release and Stability Testing (Limit of Quantitation ~0.03%).
- Protocol B (LC-MS/MS): For Process Characterization and Trace Analysis (Limit of Quantitation ~1-5 ng/mL).^{[1][2][3]}

Visual Workflow: Method Selection & Execution



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Figure 1: Decision tree for selecting the appropriate quantification method based on sensitivity requirements.

Protocol A: High-Resolution HPLC-UV (USP/EP Aligned)[1][2][3]

This method is the "workhorse" for quality control.[1] It is derived from USP <621> and EP monographs but optimized for the specific resolution of the 8-methoxy congener.[1][3]

Chromatographic Conditions

Parameter	Specification	Rationale
Column	C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Waters Symmetry or Agilent Zorbax SB-C18)	High carbon load required to retain polar nucleosides.[1][2][3]
Mobile Phase A	0.1% Trifluoroacetic Acid (TFA) in Water	TFA suppresses silanol activity and ionizes the basic guanine, improving peak shape.[1]
Mobile Phase B	0.1% Trifluoroacetic Acid (TFA) in Acetonitrile	Matches ionic strength of MPA; ACN provides stronger elution strength than MeOH.[1][3]
Flow Rate	1.0 mL/min	Standard backpressure management.[1][2][3]
Column Temp	30°C ± 2°C	Controls mass transfer kinetics.[1][2][3]
Detection	UV at 254 nm	Max absorption for the guanine chromophore.[1]
Injection Vol	20 µL	High volume to ensure LOQ detection.

Gradient Program

Time (min)	% Mobile Phase A	% Mobile Phase B	Curve
0.0	99	1	Initial Hold
15.0	90	10	Shallow gradient for polar impurities
35.0	70	30	Elution of 8-Methoxy Entecavir
40.0	30	70	Wash
45.0	99	1	Re-equilibration

System Suitability Criteria

- Resolution (): NLT 2.0 between Entecavir and **8-Methoxy Entecavir** (Note: 8-OMe-ETV typically elutes after Entecavir due to increased hydrophobicity of the methoxy group).
- Tailing Factor: NMT 1.5 for the Entecavir peak.[\[1\]](#)[\[3\]](#)[\[4\]](#)
- % RSD: NMT 2.0% for replicate injections of the standard.

Protocol B: Ultra-Sensitive LC-MS/MS[\[1\]](#)[\[2\]](#)[\[3\]](#)

Use this protocol when quantifying **8-Methoxy Entecavir** at ppm levels (e.g., cleaning validation or genotoxic impurity screening).

Mass Spectrometry Parameters (ESI+)

- Ionization: Electrospray Ionization (ESI), Positive Mode.[\[1\]](#)[\[3\]](#)[\[5\]](#)
- Scan Type: Multiple Reaction Monitoring (MRM).[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Compound: **8-Methoxy Entecavir** (MW 307.3).[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[6\]](#)
- Precursor Ion:

308.1

MRM Transitions:

Transition	Q1 Mass (Da)	Q3 Mass (Da)	Collision Energy (eV)	Role	Mechanism
Quantifier	308.1	182.1	25	Quant	Loss of sugar moiety (cyclopentyl) to yield 8-methoxyguanine base.[1][2][3]
Qualifier	308.1	150.1	40	Qual	Further fragmentation of the purine ring.[1]

(Note: Entecavir [M+H]⁺ 278.1 transitions to 152.[1][3]1. The +30 Da shift in both precursor and product ion confirms the modification is on the nucleobase.)[1]

LC Conditions (UHPLC)

- Column: C18 (100 x 2.1 mm, 1.7 μm).[1][3]
- Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).[1][2][3]
- Mobile Phase B: Acetonitrile.[1][2][3][4][7][8][9]
- Gradient: Steep gradient (5% B to 50% B in 5 mins) is acceptable as MS provides specificity.

Sample Preparation & Stability

Critical Warning: Do not use Methanol as the primary diluent.[1][3]

- Reasoning: Entecavir can undergo solvolysis or oxidative methoxylation in methanol under stress (sonication/heat), artificially generating **8-Methoxy Entecavir** during sample prep.[1]

[2][3]

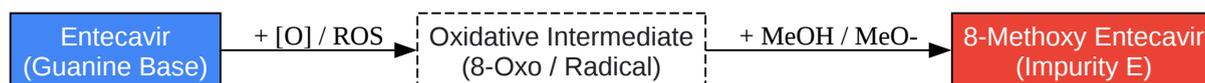
- Recommended Diluent: Water : Acetonitrile (95 : 5 v/v).[1][2][3]

Protocol:

- Stock Preparation: Dissolve **8-Methoxy Entecavir** Reference Standard in Diluent to 100 µg/mL.
- Sample Extraction:
 - Weigh 50 mg Entecavir API.[1]
 - Transfer to 50 mL volumetric flask.
 - Add 30 mL Diluent.[1][3][10] Sonicate for 5 mins (maintain temp < 25°C).
 - Dilute to volume.[1][3][8][10] Mix well.
 - Filter through 0.22 µm PVDF filter (Discard first 2 mL).[1][3]

Formation Mechanism

Understanding the formation aids in root cause analysis.[1] The 8-position of guanine is electron-deficient and susceptible to nucleophilic attack by methoxide radicals or direct oxidation followed by methylation.[1][2][3]



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Figure 2: Proposed formation pathway of **8-Methoxy Entecavir** via oxidative activation and methoxylation.[1][2][3]

References

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